molecular formula C5H6BrClN2OS B13897014 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide

Cat. No.: B13897014
M. Wt: 257.54 g/mol
InChI Key: FMFUEYSFGNSBKR-UHFFFAOYSA-N
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Description

The compound features a 2-amino-1,3-thiazole core substituted with a 2-chloroethanone group, stabilized as a hydrobromide salt. Its structural uniqueness lies in the combination of a bioactive thiazole ring and a reactive α-chloroketone moiety, which is often leveraged in nucleophilic substitution reactions or as a precursor for heterocyclic scaffolds.

Properties

Molecular Formula

C5H6BrClN2OS

Molecular Weight

257.54 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide

InChI

InChI=1S/C5H5ClN2OS.BrH/c6-1-4(9)3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H

InChI Key

FMFUEYSFGNSBKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C(=O)CCl.Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone; hydrobromide typically follows these key steps:

  • Formation of the thiazole ring with an amino substituent at the 2-position.
  • Introduction of the 2-chloroethanone side chain at the 4-position of the thiazole.
  • Conversion to the hydrobromide salt to enhance stability and solubility.

Preparation of the Thiazole Core

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones and thiourea or related sulfur-nitrogen sources. The amino group at position 2 is introduced either by direct substitution or by using aminothiazole precursors.

Formation of the Hydrobromide Salt

To improve the compound’s physicochemical properties, the free base is converted into its hydrobromide salt by treatment with hydrobromic acid or by salt metathesis methods.

Representative Experimental Procedure and Data

Step Reagents and Conditions Yield (%) Notes
1. Preparation of 2-amino-1,3-thiazole Cyclization of α-haloketone with thiourea 85-90 Purity >95% by HPLC
2. Chloroacetylation Reaction with chloroacetyl chloride in dichloromethane, presence of triethylamine, 0-25°C, 2-4 hours 90-95 Monitored by TLC, product isolated by extraction and crystallization
3. Salt formation Treatment with hydrobromic acid in ethanol, stirring at room temperature 92-95 Formation of hydrobromide salt confirmed by melting point and X-ray diffraction

Analytical and Structural Characterization

  • Melting Point: Typically around 140-150°C for the hydrobromide salt.
  • Purity: >99% as measured by high-performance liquid chromatography (HPLC).
  • X-ray Diffraction: Confirms the coplanarity of the thiazole ring and the carbonyl group, consistent with literature on similar heterocyclic chloroethanones.
  • Spectroscopic Data: NMR and IR spectra confirm the presence of amino and chloroethanone functionalities.

Comparative Data Table of Preparation Parameters

Parameter Typical Range Impact on Yield and Purity
Solvent Dichloromethane, Toluene Solvent polarity affects reaction rate and selectivity
Temperature 0°C to 25°C Lower temperature reduces side reactions
Reaction Time 2-4 hours Ensures complete chloroacetylation
Base Used Triethylamine, Pyridine Neutralizes HCl, prevents decomposition
Salt Formation Room temperature, ethanol solvent Enhances compound stability

Research Findings and Optimization Notes

  • The chloroacetylation step is critical and sensitive to moisture; anhydrous conditions improve yield.
  • Use of excess base ensures complete scavenging of HCl, minimizing side products.
  • Crystallization from ethanol or isopropyl acetate yields high purity salt forms.
  • Hydrobromide salt formation improves water solubility, beneficial for pharmaceutical applications.
  • Analytical methods such as DSC and X-ray powder diffraction are essential for confirming polymorphic forms and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazole amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Differentiators

Halogen vs. Propanamide Groups: Chloroethanone offers reactivity for further derivatization, while propanamide derivatives prioritize hydrogen-bonding interactions.

Salt Forms : Hydrobromide salts (target compound) may improve solubility compared to hydrochloride analogs .

Biological Targets: Thiazole-coumarin hybrids target microbial enzymes , whereas halogenated ethanones are explored in anticancer and antiviral research.

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